Enantioselective Aldose Reductase Inhibition: S-Enantiomer Demonstrates Substantially Greater Potency Than R-Enantiomer
In the rat lens aldose reductase assay, evaluation of individual enantiomers of the N-(phenylsulfonyl)-2-phenylglycine series (Series 6) revealed that the S isomers are substantially more active than the corresponding R isomers [1]. This enantioselectivity was independently confirmed by Clark et al. (1990), who demonstrated via HPLC chiral derivatization that the observed enantioselectivity is intrinsic to the compounds and not an artifact of racemization during synthesis [2]. The DeRuiter et al. (1991) comparative study further established that this enantioselective inhibition pattern (S > R) is characteristic of the phenylsulfonyl amino acid series but notably absent in the isosteric N-benzoyl series, confirming that the phenylsulfonyl pharmacophore is a determinant of stereochemical discrimination by the enzyme [3]. The target racemic compound therefore contains both a substantially more active component and a substantially less active component, making enantiomeric composition a critical quality attribute for any procurement specification.
| Evidence Dimension | Enantiomer-dependent aldose reductase inhibitory potency |
|---|---|
| Target Compound Data | S-enantiomer of N-(phenylsulfonyl)-2-phenylglycine: substantially more active than R-enantiomer; S stereoisomers generally more potent than parent N-(phenylsulfonyl)glycines (IC50 ~134 µM) |
| Comparator Or Baseline | R-enantiomer: substantially less active; parent N-(phenylsulfonyl)glycine (Series 1): IC50 = 1.30 × 10^5 nM (134 µM) in rat lens aldose reductase assay [4] |
| Quantified Difference | S enantiomer > R enantiomer (qualitative, directionally consistent across multiple ring-substituted derivatives); S stereoisomers display greater inhibitory potencies than glycines 1 (except naphthalene analog 6n) [1] |
| Conditions | Rat lens aldose reductase assay; 0.1 M sodium phosphate buffer pH 6.2; 0.16 M Li2SO4; 1.17 mM NADPH; 10 mM DL-glyceraldehyde substrate; NADPH oxidation monitored at 340 nm [1] |
Why This Matters
For procurement, the racemic nature of the target compound means that half the material contributes substantially less activity; researchers requiring maximal potency should consider sourcing the single S-enantiomer (CAS 105441-57-4) or explicitly verifying enantiomeric composition before comparative studies.
- [1] DeRuiter J, Borne RF, Mayfield CA. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. J Med Chem. 1989;32(1):145-151. View Source
- [2] Clark CR, DeRuiter J, Noggle FT. Diastereoisomeric derivatization and liquid chromatographic analysis of N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors. J Chromatogr Sci. 1990;28(8):407-412. View Source
- [3] DeRuiter J, Brubaker AN, Garner MA, Barksdale JM, Mayfield CA. Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. J Med Chem. 1991;34(7):2120-2126. View Source
- [4] BindingDB. BDBM50016561: 2-(phenylsulfonamido)acetic acid IC50 = 1.34E+5 nM against rat lens aldose reductase. View Source
